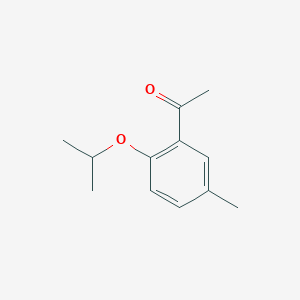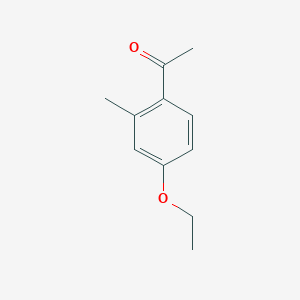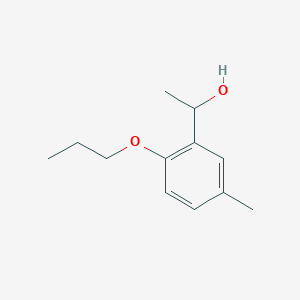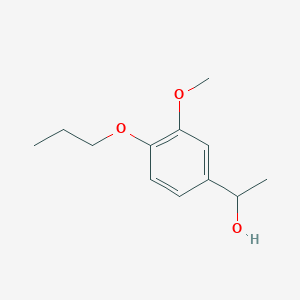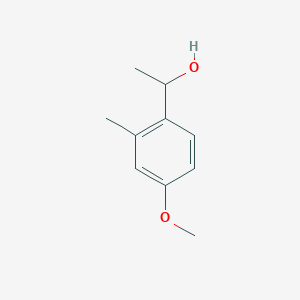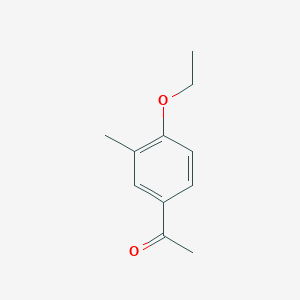
1-(4-Ethoxy-3-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-3-methylphenyl)ethanone, also known as 3-methyl-4-ethoxyacetophenone or 4-ethoxy-3-methylacetophenone, is an organic compound with the molecular formula C11H14O2. It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a methyl group on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methylphenyl)ethanone can be synthesized through the alkylation of 4-hydroxy-3-methylacetophenone with ethyl iodide. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives.
Applications De Recherche Scientifique
1-(4-Ethoxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
1-(4-Ethoxy-3-methylphenyl)ethanone can be compared with other acetophenone derivatives:
1-(4-Methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group. It has different physical and chemical properties.
1-(3-Methylphenyl)ethanone: Lacks the ethoxy group, resulting in different reactivity and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxy and methoxy group, leading to distinct biological activities.
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAQCNFJDHCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514439 |
Source


|
| Record name | 1-(4-Ethoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105321-57-1 |
Source


|
| Record name | 1-(4-Ethoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![C-[2-(2-chlorophenyl)-5-methyl-oxazol-4-yl]methylamine](/img/structure/B7814240.png)
![C-[2-(2,5-Dimethoxyphenyl)-5-methyl-oxazol-4-yl]methylamine](/img/structure/B7814241.png)
![4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde](/img/structure/B7814257.png)
![2-[2-(2-Chlorophenyl)-5-methyl-oxazol-4-ylmethoxy]-benzaldehyde](/img/structure/B7814263.png)
![2-[2-(2,5-Dimethoxyphenyl)-5-methyl-oxazol-4-ylmethoxy]-benzaldehyde](/img/structure/B7814266.png)


